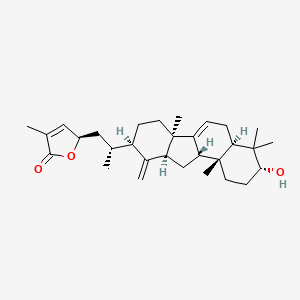

KadcoccineacidH

Descripción

Kadcoccineacid H is a rearranged 6/6/5/6-fused triterpenoid acid isolated from the stems of Kadsura coccinea (Lem.) A.C. Sm. . It features a rare 14(13→12)-abeo-lanostane skeleton and a 5-substituted 2(5H)-furanone motif on the C-17 side chain, distinguishing it from other triterpenoids in its class . Structurally, it is characterized by a tetracyclic system with a fused oxa-heterocyclic ring, as confirmed by NMR and HRESIMS analysis . Kadcoccineacid H exhibits moderate cytotoxicity against human cancer cell lines (IC50 range: 3.11–7.77 μM) and anti-HIV activity (19.4 ± 14.4% inhibition rate) .

Propiedades

Fórmula molecular |

C30H44O3 |

|---|---|

Peso molecular |

452.7 g/mol |

Nombre IUPAC |

(2R)-2-[(2R)-2-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-hydroxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]propyl]-4-methyl-2H-furan-5-one |

InChI |

InChI=1S/C30H44O3/c1-17(14-20-15-18(2)27(32)33-20)21-10-12-29(6)22-8-9-25-28(4,5)26(31)11-13-30(25,7)24(22)16-23(29)19(21)3/h8,15,17,20-21,23-26,31H,3,9-14,16H2,1-2,4-7H3/t17-,20-,21-,23+,24-,25+,26-,29+,30-/m1/s1 |

Clave InChI |

MYJZULRZDSHOPG-YPQAZMQZSA-N |

SMILES isomérico |

CC1=C[C@H](OC1=O)C[C@@H](C)[C@H]2CC[C@@]3([C@H](C2=C)C[C@@H]4C3=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C |

SMILES canónico |

CC1=CC(OC1=O)CC(C)C2CCC3(C(C2=C)CC4C3=CCC5C4(CCC(C5(C)C)O)C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccineacidH involves several steps, starting from the extraction of the roots of Kadsura coccinea. The roots are typically dried and ground into a fine powder, which is then subjected to solvent extraction using ethanol or methanol. The extract is further purified using chromatographic techniques to isolate KadcoccineacidH .

Industrial Production Methods

Industrial production of KadcoccineacidH follows a similar extraction and purification process but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification methods ensures the high purity and yield of KadcoccineacidH for commercial applications .

Análisis De Reacciones Químicas

Types of Reactions

KadcoccineacidH undergoes various chemical reactions, including:

Oxidation: KadcoccineacidH can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert KadcoccineacidH into its reduced forms.

Substitution: Substitution reactions involving halogens or other nucleophiles can modify the functional groups of KadcoccineacidH

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with fewer oxygen atoms.

Substitution: Halogenated derivatives with modified functional groups

Aplicaciones Científicas De Investigación

KadcoccineacidH has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating inflammation, cancer, and oxidative stress-related diseases.

Industry: Utilized in the development of natural health products and supplements .

Mecanismo De Acción

KadcoccineacidH exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes.

Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.

Anticancer: Induces apoptosis and inhibits the proliferation of cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Features

Cytotoxicity

Anti-HIV Activity

Other Pharmacological Activities

- Kadcoccitane C : Exhibits anticoagulant activity by inhibiting thrombin generation (19.4 ± 14.4% inhibition) .

- Kadlongilactone C : Potent inhibitor of platelet aggregation (linked to MAP kinase signaling) .

- Kadcoccinic acid B : Antioxidant and neuroprotective effects, absent in Kadcoccineacid H .

Key Research Findings

Structural-Activity Relationships (SAR): The 5-substituted 2(5H)-furanone in Kadcoccineacid H enhances cytotoxicity compared to epoxide-containing analogs (e.g., kadcoccinones B and C) . C-17 side chain modifications dictate anti-HIV potency; esterification (as in kadcoccitanes) reduces viral inhibition .

Dual Activity Profile :

Kadcoccineacid H uniquely combines cytotoxicity and anti-HIV activity , whereas most analogs specialize in one domain (e.g., kadcoccitane C for anticoagulation) .

Limitations: Moderate potency (IC50 > 3 μM) compared to clinical agents like 5-fluorouracil (IC50 ~ 0.1 μM) . Limited bioavailability due to high molecular weight and hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.